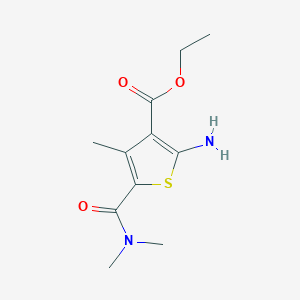

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a substituted thiophene derivative with a molecular formula of C₁₁H₁₆N₂O₃S and a molecular weight of 256.32 g/mol . Structurally, it features:

- Amino group (-NH₂) at position 2 of the thiophene ring.

- Dimethylcarbamoyl group (-CON(CH₃)₂) at position 3.

- Methyl group (-CH₃) at position 2.

- Ethyl ester (-COOCH₂CH₃) at position 2.

This compound is cataloged under CAS No. 217962-82-8 and is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name |

ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMVGKEJXTNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352733 | |

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217962-82-8 | |

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Synthetic Procedure

The single-step aromatization method, described in US4847386A , involves the direct conversion of 3-oxotetrahydrothiophene derivatives to 3-aminothiophenes using hydroxylamine salts under specific conditions. For the target compound, the precursor 3-oxo-4-methyl-5-(dimethylcarbamoyl)tetrahydrothiophene-3-carboxylate is reacted with hydroxylamine hydrochloride in a polar solvent (e.g., methanol or dimethylformamide) at elevated temperatures (50–200°C). The absence of a base simplifies the process compared to traditional two-step methods.

The reaction proceeds via oxime intermediate formation , followed by aromatization through the elimination of water, yielding the thiophene ring with the desired substituents. Key advantages include:

Synthetic Steps:

-

Precursor Synthesis : The tetrahydrothiophene precursor is synthesized via cyclization of a diketone or ketoester with a sulfur source.

-

Amination : React the precursor with hydroxylamine hydrochloride in methanol at 100°C for 6–8 hours.

-

Isolation : Purify the product via recrystallization or column chromatography.

Optimization and Yields

Optimization studies from the patent indicate that temperatures above 100°C significantly accelerate the reaction, with yields reaching 75–85% when using dimethylcarbamoyl-substituted precursors. Polar aprotic solvents like DMF further enhance reaction efficiency by stabilizing intermediates.

Gewald Reaction-Based Synthesis

Reaction Components and Conditions

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, involves the condensation of a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. For this compound, the ketone 3-(dimethylcarbamoyl)-2-butanone is reacted with ethyl cyanoacetate and sulfur in dimethylformamide (DMF) under reflux.

Reaction Scheme:

Stepwise Procedure

-

Ketone Preparation : Synthesize 3-(dimethylcarbamoyl)-2-butanone via acylation of methyl ethyl ketone with dimethylcarbamoyl chloride.

-

Cyclization : Combine the ketone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and morpholine (1.0 equiv) in DMF.

-

Reflux : Heat at 120°C for 12–16 hours.

-

Workup : Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield and Purity Data

Typical yields for this method range from 60–70% , with purity exceeding 95% after purification. The use of morpholine as a base minimizes byproduct formation, while DMF ensures homogeneity.

Alternative Synthetic Routes

Post-Functionalization of Pre-Formed Thiophenes

A less common approach involves functionalizing a simpler thiophene core. For example:

-

Synthesize ethyl 2-amino-4-methylthiophene-3-carboxylate via the Gewald reaction.

-

Introduce the dimethylcarbamoyl group at position 5 via Friedel-Crafts acylation using dimethylcarbamoyl chloride and AlCl₃.

This method suffers from lower regioselectivity and requires stringent temperature control (−10°C to 0°C) to avoid over-acylation.

Cyclization of Keto-Esters with Sulfur Sources

Cyclization of ethyl 3-(dimethylcarbamoyl)-4-ketopentanoate with sodium sulfide nonahydrate in ethanol under reflux provides an alternative pathway. However, yields are moderate (50–55% ) due to competing polymerization.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or carbamoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate differ primarily in the substituents at position 5 (carbamoyl group) and position 4 (methyl group). Below is a detailed comparison:

Alkylcarbamoyl Derivatives

Aryl Carbamoyl Derivatives

Non-Carbamoyl Derivatives

Key Observations

Substituent Effects :

- Alkylcarbamoyl groups (e.g., dimethyl, diethyl) enhance lipophilicity, impacting membrane permeability in drug candidates .

- Aryl carbamoyl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) introduce electronic and steric effects, modulating receptor binding .

Biological Relevance :

- Chlorophenyl derivatives are frequently explored for antimicrobial and anticancer properties due to halogen-bonding capabilities .

- Methoxyphenyl variants are associated with improved pharmacokinetic profiles, such as metabolic stability .

Synthetic Utility: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate serves as a precursor in the Gewald reaction, enabling access to diverse thiophene libraries .

Biological Activity

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, a synthetic organic compound, is notable for its complex structure and potential biological activities. This compound features a thiophene ring, an amide group, and a carboxylic acid group, which contribute to its reactivity and biological effects. Research has indicated its promising applications in medicinal chemistry, particularly in anticancer and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is . Its structural characteristics include:

- Thiophene Ring : A five-membered ring containing sulfur.

- Dimethylcarbamoyl Group : Enhances the compound's reactivity.

- Carboxylate Group : Imparts acidic properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on MCF-7 breast cancer cells, revealing significant apoptosis induction:

- IC50 Values : The compound demonstrated an IC50 value of 23.2 μM, indicating effective cytotoxicity against cancer cells.

- Mechanism of Action : The compound induces apoptosis by disrupting the cell cycle, particularly causing G2/M phase arrest and S-phase arrest (increases of 1.48-fold and 1.39-fold, respectively) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | MCF-7 | 23.2 | Apoptosis induction |

| 5-Fluorouracil (5-FU) | MCF-7 | 50 | Standard chemotherapy agent |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Study on Apoptosis Induction

A detailed study assessed the apoptosis-inducing capabilities of the compound in vitro using flow cytometry techniques:

- FITC/Annexin-V-FITC/PI Assay : Results indicated a significant increase in early apoptotic cells (AV+/PI−) by 8.73% compared to control.

- Cell Cycle Analysis : Indicated G2/M phase arrest with a notable increase in cell population distribution.

These findings illustrate the compound's dual mechanism involving both apoptosis and necrosis .

In Vivo Studies

In vivo experiments have further validated the anticancer potential of ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate:

- Tumor Growth Inhibition : In SEC-bearing mice, treatment resulted in a significant reduction in tumor mass (54% decrease compared to untreated controls).

- Hematological Parameters : The compound improved blood parameters affected by chemotherapy, indicating potential for reducing side effects associated with traditional cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.